2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid is a synthetic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen. The acetic acid moiety enhances hydrophilicity, making it suitable for applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)13-22(27)9-11-23(12-10-22)21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,27H,9-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZCVPVFOHBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved by reacting piperidine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Hydroxylation: The next step is the introduction of the hydroxyl group at the 4-position of the piperidine ring. This can be done through various hydroxylation reactions, often using oxidizing agents.
Acetic Acid Addition: Finally, the acetic acid moiety is introduced via a nucleophilic substitution reaction, where the hydroxyl group reacts with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH₄ (Sodium borohydride).
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ (Chromium trioxide) in acidic conditions.
Reduction: NaBH₄ or LiAlH₄ (Lithium aluminium hydride) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid is widely used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes, interacting with active sites or allosteric sites. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
Piperidine vs. Piperazine Derivatives
- Target Compound: Contains a 4-hydroxypiperidine core.
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0) : Substitutes piperidine with piperazine, introducing an additional nitrogen atom. This modification alters electronic properties and may enhance binding to biological targets like enzymes or receptors .
Substituents on the Piperidine Ring
- 4-Methylpiperidine Derivative (CID 167729465) : Replaces the hydroxyl group with a methyl group, reducing polarity and increasing lipophilicity. This could enhance membrane permeability but reduce aqueous solubility .
- 4-(tert-Butoxycarbonyl) Derivatives (e.g., 9c in ) : Incorporates a Boc (tert-butoxycarbonyl) group instead of Fmoc. Boc is stable under acidic conditions but requires stronger acids (e.g., TFA) for removal, limiting its utility in SPPS compared to Fmoc .
Oxazole and Thiazole Hybrids
Physicochemical Properties
| Property | Target Compound | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS 180576-05-0) | 4-Methylpiperidine Derivative (CID 167729465) |
|---|---|---|---|
| Molecular Weight | ~417.44 g/mol* | 396.42 g/mol | 417.47 g/mol |
| Boiling Point | Not reported | 569.5°C | Not reported |
| Density | Not reported | 1.295 g/cm³ | Not reported |
| Vapor Pressure | Not reported | 8.3 × 10⁻¹⁴ mmHg (25°C) | Not reported |
| Solubility | Not reported | No data | Likely lower due to methyl group |
*Estimated based on molecular formula C₂₃H₂₃NO₅.
- Notes: The Fmoc-piperazine derivative (CAS 180576-05-0) has a lower molecular weight but similar density to other analogs . Data gaps highlight the need for experimental characterization of the target compound.
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